![molecular formula C17H17BrN2O3S B2515314 N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 929979-48-6](/img/structure/B2515314.png)

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

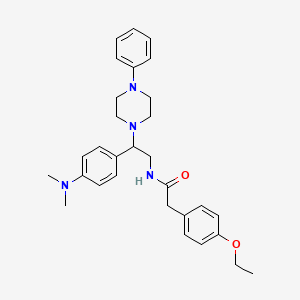

The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar acetamide compounds have been reported, which can offer insights into the description of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation, reduction, and coupling reactions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved through reduction, acetylation, and treatment with sulfatase . Similarly, the synthesis of N-substituted acetamides with potential antimicrobial activity was performed by converting benzoic acid into various intermediates followed by a coupling reaction with 2-bromoacetamide derivatives . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including bromination, acetylation, and sulfonamide coupling.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would likely exhibit characteristic peaks corresponding to the bromophenyl, sulfonylamino, and acetamide moieties in its spectral data.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including coupling reactions catalyzed by transition metals . For example, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and a pyridine dione ligand . Additionally, the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation led to the formation of spiro-fused sultams . These reactions highlight the reactivity of the bromophenyl and sulfonylamino groups, which are likely to be key reactive sites in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. N-Hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps that yielded high-purity products with well-defined physical properties . These findings suggest that the stability and solubility of "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would need to be empirically determined, considering the influence of the bromophenyl and sulfonylamino groups on these properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has indicated that compounds incorporating sulfamoyl moieties, similar to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety has shown promising antibacterial and antifungal activities (Darwish et al., 2014). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Methodologies

The versatility of compounds with sulfamoyl and acetamoyl groups has been demonstrated in synthetic chemistry, particularly in the synthesis of complex molecules. For example, reactions involving α-amidoalkylphenyl sulfones have shown that these compounds behave as N-acylimino equivalents, leading to the synthesis of protected amino alcohols and β-amino ketones (Petrini et al., 2002). This highlights their importance in the field of organic synthesis.

Enzyme Inhibition

Compounds related to N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide have been explored for their enzyme inhibitory activities. Studies have synthesized derivatives and tested their activities against enzymes such as α-glucosidase and acetylcholinesterase, revealing significant inhibitory properties (Abbasi et al., 2019). This suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSURYSUFVBKL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)